

# Application Note: 2-Chloro-4-methyl-5-nitroquinoline in Organic Synthesis

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## Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitroquinoline

CAS No.: 54965-60-5

Cat. No.: B13944194

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## Introduction & Chemical Profile

**2-Chloro-4-methyl-5-nitroquinoline** (CAS: 54965-60-5) is a tri-functionalized quinoline scaffold. Its value lies in the orthogonal reactivity of its three substituents, allowing for sequential, regioselective modification.

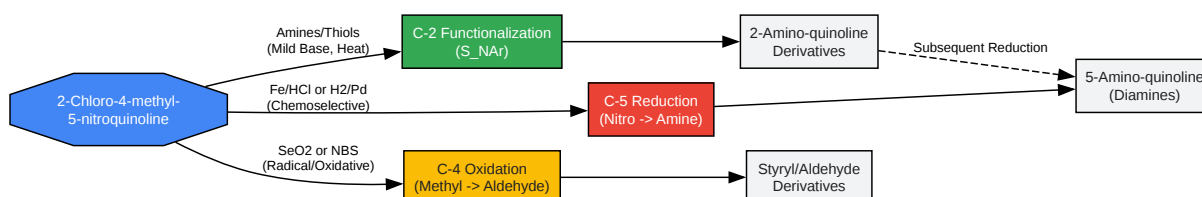
- **C-2 Chlorine:** A highly reactive handle for Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar), activated by the ring nitrogen and the electron-withdrawing nitro group.
- **C-5 Nitro Group:** Provides electronic activation for the C-2 position and serves as a masked amino group (via reduction) for further derivatization.
- **C-4 Methyl Group:** A semi-benzylic site capable of oxidative functionalization or condensation reactions.

## Physicochemical Properties (Predicted)

Property	Value	Notes
Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	
MW	222.63 g/mol	
Appearance	Yellow to Orange Solid	Typical of nitro-quinolines
Solubility	DCM, DMSO, DMF, EtOAc	Poor water solubility
LogP	~3.3	Lipophilic scaffold
Melting Point	133–134 °C	Varies by purity/polymorph

## Reactivity Map & Strategic Planning

The following diagram illustrates the logical flow of functionalization for this scaffold.



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Figure 1: Orthogonal reactivity allows for diverse library generation. The C-2 chlorine is typically the first point of diversification.

## Synthesis Protocol

Objective: Preparation of **2-Chloro-4-methyl-5-nitroquinoline** from 4-methylquinoline (Lepidine) or 4-methyl-2-quinolone.

### Route A: From 4-Methyl-2-quinolone (Recommended)

This route is preferred for safety and scalability compared to direct nitration of the chloro-derivative.

## Step 1: Nitration[1][2][3][4][5][6][7]

- Precursor: 4-methylquinolin-2(1H)-one.
- Reagents: Conc. H<sub>2</sub>SO<sub>4</sub>, Fuming HNO<sub>3</sub>. [3][6]
- Mechanism: Electrophilic aromatic substitution. The reaction yields a mixture of 5-nitro and 8-nitro isomers (approx. 1:1 ratio).
- Procedure:
  - Dissolve 4-methylquinolin-2(1H)-one (10 g) in Conc. H<sub>2</sub>SO<sub>4</sub> (50 mL) at 0°C.
  - Dropwise add fuming HNO<sub>3</sub> (1.1 eq) while maintaining temp <5°C.
  - Stir at 0–10°C for 2 hours.
  - Pour onto ice/water. Filter the yellow precipitate. [6][8]
  - Purification (Critical): Recrystallize from Acetic Acid or Ethanol. The 5-nitro isomer is typically less soluble and crystallizes first. Verify regiochemistry via <sup>1</sup>H NMR (H-8 doublet is distinct from H-5).

## Step 2: Chlorination[5][6][8]

- Precursor: 4-methyl-5-nitroquinolin-2(1H)-one (Pure isomer).
- Reagents: POCl<sub>3</sub> (Phosphorus Oxychloride). [5]
- Procedure:
  - Suspend the 5-nitro intermediate (5 g) in POCl<sub>3</sub> (25 mL).
  - Optional: Add catalytic DMF (2-3 drops) to accelerate Vilsmeier-Haack-like activation.
  - Reflux (105°C) for 2–3 hours until the solution is clear.

- Workup: Cool to RT. Slowly pour into crushed ice with vigorous stirring (Exothermic!). Neutralize with  $\text{NH}_4\text{OH}$  to pH 8.
- Extract with DCM, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Yield: Expect 85–90% of the 2-chloro target.

## Functionalization Protocols

### Protocol 1: $\text{S}_{\text{N}}\text{Ar}$ Displacement (C-2 Modification)

This reaction introduces the primary pharmacophore. The 5-nitro group makes the C-2 chlorine highly susceptible to nucleophilic attack.

Reagents:

- Substrate: **2-Chloro-4-methyl-5-nitroquinoline** (1.0 eq)
- Nucleophile: Primary Amine (e.g., Aniline, Morpholine) (1.1 eq)
- Base: DIPEA or  $\text{K}_2\text{CO}_3$  (2.0 eq)
- Solvent: DMF or Isopropanol

Step-by-Step:

- Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of DMF (or  $\text{iPrOH}$  for lower boiling amines).
- Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine.
- Reaction: Heat to  $80^\circ\text{C}$  for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
  - Note: The spot will shift from high  $R_f$  (non-polar chloro) to lower  $R_f$  (polar amino).
- Workup: Dilute with water (15 mL). The product usually precipitates. Filter and wash with water.[3] If no precipitate, extract with EtOAc.

## Protocol 2: Nitro Reduction (Access to 5-Aminoquinolines)

Reduction is typically performed after C-2 substitution to avoid side reactions with the chlorination.

Method: Iron/Ammonium Chloride (Bechamp Reduction)

- Why: Chemoselective; avoids de-chlorination (which can occur with H<sub>2</sub>/Pd).
- Procedure:
  - Dissolve the nitro-quinoline derivative (1 mmol) in EtOH/Water (4:1, 10 mL).
  - Add NH<sub>4</sub>Cl (5 eq) and Iron powder (5 eq).
  - Reflux (80°C) for 1–2 hours.
  - Filtration: Filter hot through Celite to remove iron oxides.
  - Isolation: Concentrate filtrate, neutralize with NaHCO<sub>3</sub>, and extract with EtOAc.

## Case Study: Synthesis of a Kinase Inhibitor Lead

Hypothetical workflow based on known bioactive quinolines (e.g., Bosutinib analogs).

Target: N<sub>2</sub>-(3-chloro-4-fluorophenyl)-4-methylquinoline-2,5-diamine.

Step	Transformation	Conditions	Yield
1	SNAr	2-Cl-4-Me-5-NO <sub>2</sub> -quinoline + 3-Cl-4-F-aniline, EtOH, Reflux	92%
2	Reduction	Fe, NH <sub>4</sub> Cl, EtOH/H <sub>2</sub> O, 80°C	85%
3	Acylation	(Optional) 5-NH <sub>2</sub> + Acryloyl chloride -> Acrylamide	70%

## Troubleshooting & Safety

### Troubleshooting Table

Issue	Probable Cause	Solution
Low Yield in Step 1 (Nitration)	Formation of 8-nitro isomer	Optimize recrystallization solvent (AcOH vs. EtOH).
Incomplete Chlorination	Wet POCl <sub>3</sub> or inactive reagent	Use fresh POCl <sub>3</sub> ; add catalytic DMF; ensure anhydrous conditions.
De-chlorination during Reduction	Pd/C used with H <sub>2</sub>	Switch to Fe/NH <sub>4</sub> Cl or SnCl <sub>2</sub> (stannous chloride) reduction.
Hydrolysis of C-2 Cl	Aqueous workup too basic/hot	Keep workup cold (<10°C) and pH neutral/mildly basic.

### Safety (MSDS Highlights)

- **2-Chloro-4-methyl-5-nitroquinoline:** Irritant, potential mutagen (nitro-aromatic). Handle in a fume hood.
- POCl<sub>3</sub>: Reacts violently with water releasing HCl gas. Quench with extreme caution.
- Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock.

## References

- Synthesis of Nitro-Quinolines:Journal of the Chemical Society, "Nitration of Quinoline and its Derivatives." (General reference for quinoline nitration regioselectivity).
- Chlorination Protocols:PrepChem, "Synthesis of 4-Methyl-5-chloro-quinoline derivatives."
- Nucleophilic Substitution (SNAr):MDPI Molecules, "Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one."
- CAS Registry Data:Common Chemistry, "**2-Chloro-4-methyl-5-nitroquinoline** (CAS 54965-60-5)."
- Reduction Methods:SciSpace, "Chemoselective reduction of nitroquinolines."

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